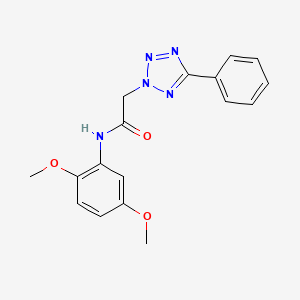![molecular formula C21H17NO4 B5614952 3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and development of complex organic compounds, including acrylic acid derivatives and amides, have been a significant focus in the field of organic chemistry due to their diverse applications in industrial and medical fields. These compounds often exhibit unique physical and chemical properties, making them valuable in various applications, from polymer synthesis to pharmaceuticals.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functionalization, condensation, and polymerization processes. For example, the synthesis of poly(acrylic acid) derivatives involves the polymerization of acrylic acid or its esters, which can be initiated by various catalysts or conditions (Gao, Ma, & Xu, 2011).
Molecular Structure Analysis
The molecular structure of organic compounds like “3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid” is determined using spectroscopic methods, including NMR and IR spectroscopy, which provide insights into the arrangement of atoms and the presence of functional groups.
Chemical Reactions and Properties
Acrylic acid derivatives participate in various chemical reactions, including addition reactions, due to the presence of the double bond in the acrylic moiety. They can also undergo reactions typical for carboxylic acids and amides, such as esterification, amidation, and condensation reactions.
Physical Properties Analysis
The physical properties of acrylic acid derivatives, such as solubility, melting point, and boiling point, depend on the molecular structure and the presence of functional groups. These properties are crucial for determining the compound's applicability in different environments and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation behavior of acrylic acid derivatives, are influenced by their molecular structure. Studies on compounds like polyacrylic acid have shown that they can have biologically active derivatives with potential applications in medicine and pharmacology (Abzaeva, VoronkovMikhail, & Lopyrev, 1997).
properties
IUPAC Name |
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14-18(13-19(26-14)16-7-3-2-4-8-16)21(25)22-17-9-5-6-15(12-17)10-11-20(23)24/h2-13H,1H3,(H,22,25)(H,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMVUAYFYRCGHV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

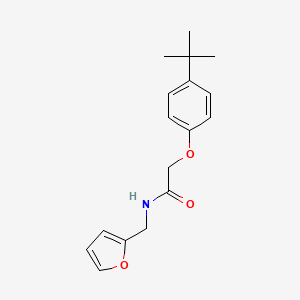
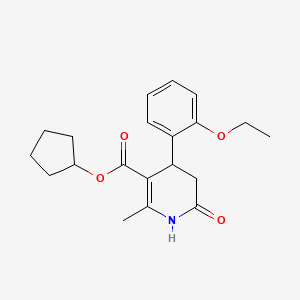

![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
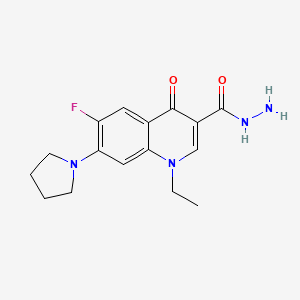

![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
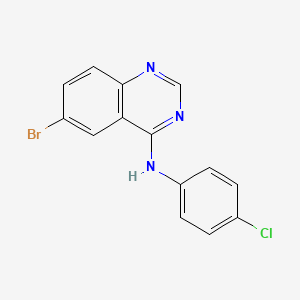
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)
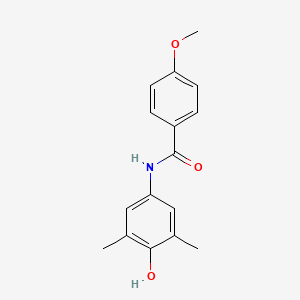
![4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5614969.png)
